N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4OS/c1-16-9-10-21(20(26)13-16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)19-8-4-6-17-5-2-3-7-18(17)19/h2-14H,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQXJGYFYQULLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the pyrazolo and naphthalene moieties is significant, as these structures are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, a study focusing on similar pyrazolo compounds demonstrated their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay indicated that these compounds exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin, suggesting a promising avenue for further research into this compound's efficacy in cancer treatment .
Mechanism of Action:
The anticancer mechanisms identified include:
- Induction of apoptosis through activation of caspases (caspase 3, 8, and 9).
- Modulation of key proteins such as NF-κB and p53.
- Promotion of autophagy via increased beclin-1 expression and mTOR inhibition .
Antifungal Activity
The compound's structural characteristics suggest potential antifungal properties. Similar compounds in the literature have shown effectiveness against various fungal strains. The presence of the chloro group and the sulfonyl moiety are often linked to enhanced antifungal activity, making this compound a candidate for further investigation in agricultural and pharmaceutical applications .
Summary of Biological Activity
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity against breast cancer cells | Apoptosis induction via caspases, NF-κB modulation |
| Antifungal | Potential effectiveness against fungal strains | Interaction with fungal cell membranes and metabolic pathways |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-chloro-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
- Molecular Formula : C25H19ClN4OS
- Molecular Weight : 459 g/mol
- CAS No.: 1040633-21-3 .
Structural Features :
- Core Framework: Pyrazolo[1,5-a]pyrazine, a fused bicyclic heterocycle known for pharmacological relevance.
- Substituents :
Potential Applications: This compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its substituent combination. Below is a comparative analysis with structurally analogous derivatives:
Impact of Substituents on Properties
- Steric Effects : Bulkier groups (e.g., naphthalene, ethyl) may limit access to hydrophobic binding pockets, affecting potency .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N-(2-ethylphenyl) Analog | N-(4-bromophenyl) Analog |
|---|---|---|---|
| Molecular Weight | 459 g/mol | 445 g/mol | 504 g/mol |
| logP (Predicted) | ~3.8 | ~4.2 | ~4.5 |
| Water Solubility | Low (nanomolar range) | Very low | Low |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
Key Observations :
- Higher molecular weight in brominated analogs may reduce oral bioavailability.
- Chloro and methyl groups in the target compound balance lipophilicity and solubility better than ethyl or methoxy substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
